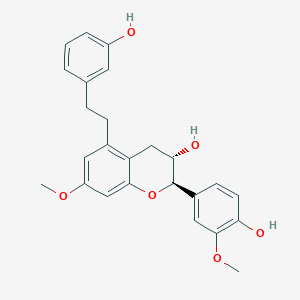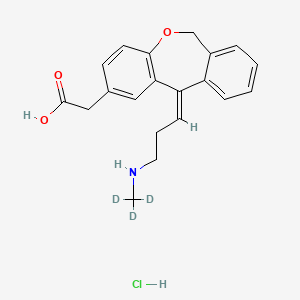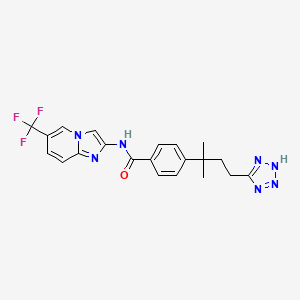![molecular formula C23H18N4O3 B12411291 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid is a novel N-arylphthalamic acid derivative containing a 1,2,4-triazole scaffold. This compound is of significant interest due to its diverse applications in drug chemistry and its unique photophysical properties .
Preparation Methods
The synthesis of 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid involves the ring-opening reaction of phthalic anhydride with substituted amines. The reaction is typically carried out by conventional refluxing methods . The compound can be synthesized in high yield (86%) as an off-white crystalline solid with a melting point of 205–210°C .
Chemical Reactions Analysis
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include solvents of varying polarities, and the reactions are often carried out at room temperature . Major products formed from these reactions include derivatives with modified functional groups, which can be further analyzed using techniques like NMR and cyclic voltammetry .
Scientific Research Applications
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid involves its interaction with molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to redistribute π-electron density plays a crucial role in its activity .
Comparison with Similar Compounds
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid can be compared with other similar compounds, such as:
N-benzylimidazole phthalamic acid: Used to decrease blood pressure when injected intravenously.
N-(1-naphthyl)phthalamic acid: Known for its phytotropin properties and its ability to inhibit rooting.
Properties
Molecular Formula |
C23H18N4O3 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H18N4O3/c28-22(19-8-4-5-9-20(19)23(29)30)24-18-12-10-16(11-13-18)14-27-15-21(25-26-27)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,24,28)(H,29,30) |
InChI Key |
BCSKPQWWMRKHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


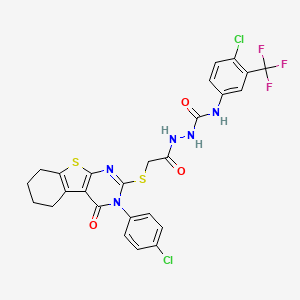
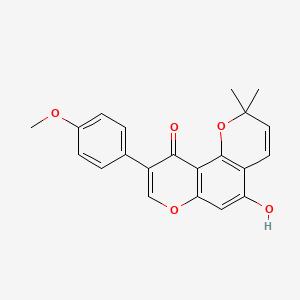
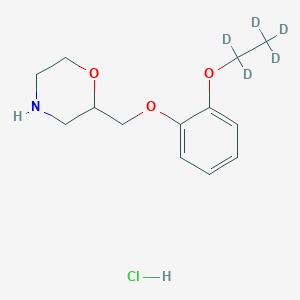
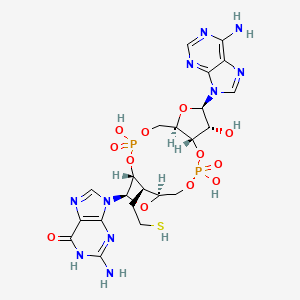
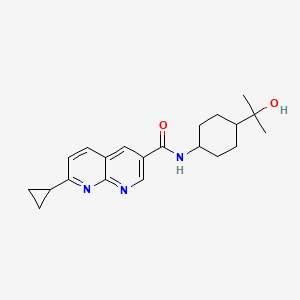
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

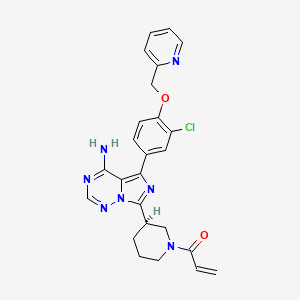
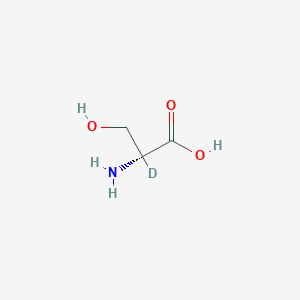
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
